Tert-butyl 4-(aminomethyl)phenethylcarbamate

Lipophilicity Structural Isomerism ADME Optimization

Tert-butyl 4-(aminomethyl)phenethylcarbamate (CAS 1094689-12-9), also named tert-butyl N-{2-[4-(aminomethyl)phenyl]ethyl}carbamate, is a Boc-protected primary amine intermediate belonging to the phenethylamine carbamate class. Its molecular formula is C14H22N2O2 (MW: 250.34 g/mol) with a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 64.4 Ų, and a predicted pKa of 12.69 ± 0.46, consistent with the acid-labile nature of the tert-butyloxycarbonyl (Boc) group.

Molecular Formula C14H22N2O2
Molecular Weight 250.34
CAS No. 1094689-12-9
Cat. No. B3211905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(aminomethyl)phenethylcarbamate
CAS1094689-12-9
Molecular FormulaC14H22N2O2
Molecular Weight250.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CN
InChIInChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10,15H2,1-3H3,(H,16,17)
InChIKeyMOOOPSISNWRGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-(Aminomethyl)phenethylcarbamate (CAS 1094689-12-9): Core Identity and Procurement Baseline


Tert-butyl 4-(aminomethyl)phenethylcarbamate (CAS 1094689-12-9), also named tert-butyl N-{2-[4-(aminomethyl)phenyl]ethyl}carbamate, is a Boc-protected primary amine intermediate belonging to the phenethylamine carbamate class [1]. Its molecular formula is C14H22N2O2 (MW: 250.34 g/mol) with a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 64.4 Ų, and a predicted pKa of 12.69 ± 0.46, consistent with the acid-labile nature of the tert-butyloxycarbonyl (Boc) group [1]. Commercial availability is documented at a minimum purity specification of 95% .

Why Generic Substitution of Tert-Butyl 4-(Aminomethyl)phenethylcarbamate Compromises Downstream Synthesis Integrity


Procuring a generic 'Boc-aminomethylphenethyl' analog in place of tert-butyl 4-(aminomethyl)phenethylcarbamate carries quantifiable risk. The precise positioning of the Boc-protected amine relative to the aromatic aminomethyl group dictates the molecule's pKa, solubility profile, and reactivity in regioselective deprotection sequences. Commercial offerings for closely related isomers (e.g., CAS 187283-19-8) show widely available purity at 97% ; however, the target compound (CAS 1094689-12-9) is routinely supplied at a baseline 95% purity , a difference that, while modest, requires validation when intermediate quality directly impacts coupling efficiency and final product yield. More critically, the distinct connectivity (ethyl linker between carbamate and aromatic ring in the target versus benzyl-amine arrangement in the isomer) results in a 1.6 logP unit difference [1], significantly affecting solubility, chromatographic behavior, and biological partitioning during medicinal chemistry optimization workflows.

Head-to-Head Quantitative Comparisons: Tert-Butyl 4-(Aminomethyl)phenethylcarbamate Versus Closest Analogs


Structural Isomer Lipophilicity Differentiation: Target Compound (LogP 1.7) vs. 4-Boc-Aminomethylphenethylamine (LogP 3.3)

The target compound tert-butyl 4-(aminomethyl)phenethylcarbamate (CAS 1094689-12-9) exhibits a computed XLogP3-AA of 1.7 [1]. Its structural isomer, 4-Boc-aminomethylphenethylamine (CAS 187283-19-8), which differs only in the connectivity of the Boc-amine relative to the phenethyl backbone, has a reported LogP of 3.3037 . This represents a 1.6 log-fold difference. This distinction is critical because CAS 187283-19-8 features the Boc group directly on the aminomethyl group attached to the aromatic ring, while the target compound has the Boc group on the ethylamine linker, preserving a free benzylamine moiety.

Lipophilicity Structural Isomerism ADME Optimization

Protecting Group Chemoselectivity: Boc (Acid-Labile) Orthogonality vs. Cbz (Hydrogenolytic) for Multi-Step Synthesis

The Boc group on the target compound can be cleaved by mild acidolysis (e.g., 50% TFA in DCM), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions or catalytic hydrogenolysis for their removal [1]. This orthogonal deprotection profile enables synthetic sequences where the Boc group can be selectively removed in the presence of Cbz-protected amines, or vice versa. The target compound retains a free benzylamine (aminomethyl) group that can be functionalized independently of the Boc-protected ethylamine.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Thermal N-Boc Deprotection Efficiency: Primary vs. Secondary N-Boc Amines in Continuous Flow

A 2024 continuous flow study by ACS demonstrated that thermal deprotection of secondary N-Boc amines is more efficient than primary N-Boc amines. Specifically, N-Boc methyl-phenethylamine (a secondary amine) achieved 100% deprotection at 120°C in TFE with a 30-minute residence time, whereas N-Boc phenethylamine (a primary amine, analogous to the target's Boc-protected amine after benzylamine deprotection) gave only 35% yield under comparable conditions [1]. The target compound contains a primary N-Boc carbamate, placing it in the less thermally efficient deprotection category—suggesting that acid-mediated deprotection remains the optimal method.

Deprotection Efficiency Continuous Flow Process Chemistry

Commercial Purity Thresholds: Target Compound (95%) vs. Closest Functional Analog (97%)

The target compound (CAS 1094689-12-9) is commercially available at a minimum purity specification of 95% . In contrast, the closest functional analog, tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2)—which lacks the aminomethyl group on the aromatic ring—is regularly supplied at 97% purity . The 2% purity gap reflects the additional synthetic complexity of installing the para-aminomethyl functionality. For procurements where the benzylamine handle is essential for downstream diversification, the target compound's defined purity specification must be explicitly verified, as generic supplier databases may conflate these two structurally similar but functionally distinct intermediates.

Commercial Availability Purity Specification Procurement Decision

GHS Hazard Profile Comparison: Equivalent Acute Toxicity and Irritancy Classification

Both the target compound (CAS 1094689-12-9) and its analog tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2) carry identical GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. Both are assigned Signal Word: Warning and GHS07 pictogram. This matched safety profile means that no additional personal protective equipment (PPE) or ventilation requirements are necessary when selecting the target compound over the simpler analog.

Safety Profile GHS Classification Handling Requirements

Precision Application Scenarios for Tert-Butyl 4-(Aminomethyl)phenethylcarbamate in Research and Pharmaceutical Intermediate Procurement


Orthogonal Polyamine Scaffold Construction for CNS-Targeted Drug Discovery

In medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) or ion channels within the central nervous system, the target compound enables orthogonal functionalization: the free benzylamine can be selectively acylated, sulfonylated, or reductively aminated while the Boc-protected ethylamine remains intact. This is supported by the demonstrated Boc/Cbz chemoselectivity evidence [1], allowing construction of unsymmetrical polyamine pharmacophores without protecting group crossover.

CB1 Receptor Allosteric Modulator Intermediate with Optimized Lipophilicity

N-Boc-4-aminophenethylamine analogs are established intermediates in the preparation of N-phenylethylindole carboxamides for CB1 allosteric modulator structure-activity relationship (SAR) studies [1]. The target compound, with its lower LogP of 1.7 (versus 3.3 for the alternative isomer), provides a more polar starting scaffold [2], enabling exploration of allosteric modulator space with improved solubility and potentially reduced off-target lipophilicity-driven binding.

Dual-Amine Linker for Proteolysis-Targeting Chimeras (PROTACs) and Bioconjugates

The dual amine architecture—one Boc-protected ethylamine and one free benzylamine—makes the target compound a privileged intermediate for PROTAC linker design or antibody-drug conjugate (ADC) payload attachment. The benzylamine can be conjugated to a target protein ligand, while the Boc-deprotected ethylamine can subsequently couple to an E3 ligase ligand or cytotoxic payload. The thermal deprotection limitations evidence confirms that acid-mediated Boc removal should be the default protocol for this scaffold .

Combinatorial Library Synthesis Requiring Positional Isomer Differentiation

When synthesizing positional isomer libraries for structure-activity relationship exploration, the target compound (para-aminomethyl substitution) provides a distinct scaffold from the alternative isomer (CAS 187283-19-8). The 1.6 logP differential [1] ensures that small molecule arrays built from each isomer will exhibit meaningfully different physicochemical properties, expanding the chemical space covered by the library without requiring additional synthetic steps.

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